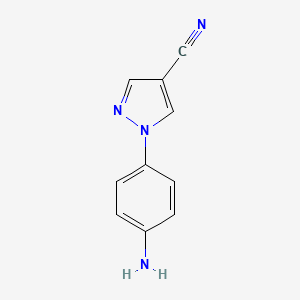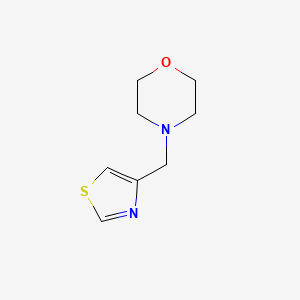
4-(Morpholinomethyl)thiazole
Overview
Description
4-(Morpholinomethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a morpholinomethyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the morpholinomethyl group enhances the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may play a role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s worth noting that morpholine-based thiazoles can be strategically modified to improve binding affinity, selectivity, and pharmacokinetics .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which would result in a variety of molecular and cellular effects .
Action Environment
The success of suzuki–miyaura cross-coupling, a common reaction in the synthesis of thiazole derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 4-(Morpholinomethyl)thiazole may also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinomethyl)thiazole typically involves the reaction of thiazole derivatives with morpholine in the presence of a suitable base. One common method includes the use of formaldehyde as a linking agent to attach the morpholine group to the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Morpholinomethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions using halogens, alkyl groups, or other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, base (sodium hydroxide).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazoles, alkylated thiazoles.
Scientific Research Applications
4-(Morpholinomethyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential in drug development, particularly in the design of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
4-Methylthiazole: A derivative with a methyl group, used in flavor and fragrance industries.
2-Aminothiazole: Known for its antimicrobial properties and used as a precursor in drug synthesis.
Uniqueness: 4-(Morpholinomethyl)thiazole stands out due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity. This modification allows for more versatile applications in medicinal chemistry and other fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(1,3-thiazol-4-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-11-4-2-10(1)5-8-6-12-7-9-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIGBJGIVMBABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
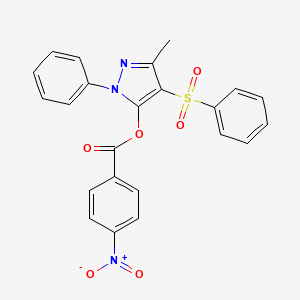
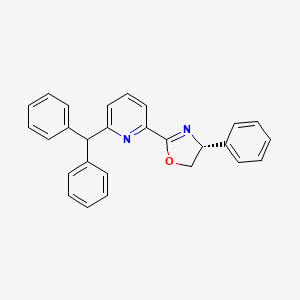
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2568170.png)
![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)
![2-(furan-2-yl)-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2568177.png)
![2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-6-fluorobenzamide](/img/structure/B2568178.png)
![N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2568180.png)
![4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2568181.png)
![2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2568183.png)
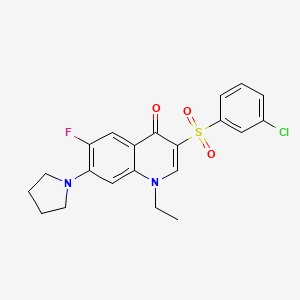
![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)

